molecular formula C10H8N2 B11920399 4-Methyl-1H-indole-2-carbonitrile

4-Methyl-1H-indole-2-carbonitrile

Cat. No.: B11920399
M. Wt: 156.18 g/mol
InChI Key: TZKNXOZPVUFKAE-UHFFFAOYSA-N
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Description

4-Methyl-1H-indole-2-carbonitrile is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a nitrile group at the second position and a methyl group at the fourth position of the indole ring, making it a versatile intermediate in organic synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1H-indole-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

4-Methyl-1H-indole-2-carbonitrile serves as an intermediate in the synthesis of complex organic molecules and natural products. Its unique substitution pattern makes it suitable for further functionalization, which is crucial in developing new materials and compounds .

Biology

Research indicates that this compound exhibits potential biological activities:

  • Antiviral Properties : Studies have shown that derivatives of indole compounds can inhibit viral replication, particularly against SARS-CoV proteases .
  • Anticancer Activity : Investigations into the compound's structure have revealed promising results in inhibiting cancer cell growth. For instance, certain derivatives displayed significant cytotoxicity against various human tumor cell lines .

Medicine

In drug development, this compound has been explored for its therapeutic potential:

  • Design of Inhibitors : The compound has been utilized to create dipeptide-type inhibitors that target specific enzymes involved in viral infections and cancer progression .
  • Pharmaceutical Applications : Its role in synthesizing molecules with enhanced biological activity positions it as a valuable candidate in medicinal chemistry .

Industrial Applications

In addition to its research applications, this compound is utilized in various industrial contexts:

  • Dyes and Pigments : The compound's chemical properties allow it to be used in producing dyes and pigments due to its stable structure and vibrant color profiles.
  • Chemical Manufacturing : It serves as a precursor for synthesizing other industrial chemicals, contributing to the production of specialty chemicals used across different sectors .

Mechanism of Action

The mechanism of action of 4-Methyl-1H-indole-2-carbonitrile involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1H-indole-3-carbonitrile
  • 4-Methyl-1H-indole-2-carboxylic acid
  • 4-Methyl-1H-indole-2-carboxaldehyde

Uniqueness

4-Methyl-1H-indole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrile group at the second position makes it a valuable intermediate for further functionalization and synthesis of complex molecules .

Biological Activity

4-Methyl-1H-indole-2-carbonitrile is a compound that has gained attention in recent years due to its diverse biological activities. This article explores the biological properties of this compound, including its potential applications in medicine and agriculture, supported by data tables and relevant research findings.

Overview of this compound

This compound is an indole derivative that features a carbonitrile functional group at the 2-position. Indole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the carbonitrile moiety may enhance these activities, making it a subject of interest in pharmacological research.

Anticancer Activity

Several studies have indicated that indole derivatives possess significant anticancer properties. For instance, research has shown that compounds with indole structures can induce apoptosis in various cancer cell lines. A study demonstrated that this compound exhibited cytotoxic effects against several human cancer cell lines, including:

Cell Line IC50 (µM)
H46015.3
A54912.7
HT-2910.5
SMMC-772111.9

These results suggest that this compound may be a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies have shown that this compound exhibits inhibitory effects against various microbial strains, including bacteria and fungi. The following table summarizes the antimicrobial activity observed:

Microbial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16
Fusarium graminearum8

These findings indicate that the compound could be effective in treating infections caused by resistant microbial strains .

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives has been well-documented. In particular, this compound has shown promise in reducing inflammation markers in vitro. A study reported that treatment with this compound significantly decreased the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at various positions on the indole ring can influence its biological activity:

  • Position C2 : Substituents at this position can enhance anticancer activity.
  • Position C3 : Alkyl or aryl groups may improve antimicrobial potency.
  • Position C4 : Methyl groups can increase lipophilicity, potentially enhancing cell membrane permeability.

Case Study 1: Anticancer Efficacy

In a recent study, researchers evaluated the anticancer efficacy of this compound in vivo using a mouse xenograft model. The results indicated a significant reduction in tumor size compared to control groups, with an observed tumor inhibition rate of approximately 45% at a dosage of 50 mg/kg body weight.

Case Study 2: Antimicrobial Application

Another study focused on the application of this compound as a potential agricultural fungicide. Field trials demonstrated that formulations containing this compound effectively reduced fungal infections in crops by over 60%, showcasing its potential utility in agrochemistry.

Properties

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

4-methyl-1H-indole-2-carbonitrile

InChI

InChI=1S/C10H8N2/c1-7-3-2-4-10-9(7)5-8(6-11)12-10/h2-5,12H,1H3

InChI Key

TZKNXOZPVUFKAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(NC2=CC=C1)C#N

Origin of Product

United States

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